Electronic Structure Distinctions vs. Regioisomer (3-Nitropyridine Analog)
2-(Furan-2-ylmethoxy)-5-nitropyridine exhibits distinct electronic properties relative to its 3-nitro regioisomer (CAS 1065484-85-6). The 5-nitro substitution pattern results in a lower predicted XLogP3-AA value of 1.6, compared to 1.8 for the 3-nitro analog, indicating a measurable difference in lipophilicity that influences membrane permeability and solubility profiles [1]. Additionally, the 5-nitro position alters the molecular dipole moment, a key parameter for intermolecular interactions .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 2-(Furan-2-ylmethoxy)-3-nitropyridine (CAS 1065484-85-6): XLogP3-AA = 1.8 |
| Quantified Difference | Difference of -0.2 in LogP |
| Conditions | Computational prediction using XLogP3 3.0 algorithm [1] |
Why This Matters
Variations in LogP directly impact a compound's behavior in biological assays, including cell permeability and non-specific binding, making this a critical parameter for assay design and lead optimization.
- [1] PubChem. 2-[(Furan-2-yl)methoxy]-5-nitropyridine. Computed Descriptors. XLogP3-AA Value. View Source
